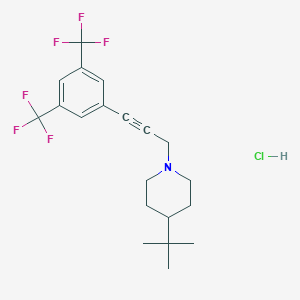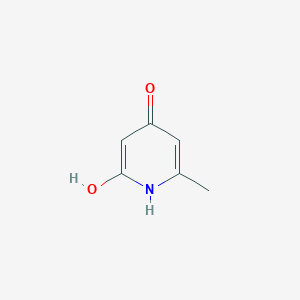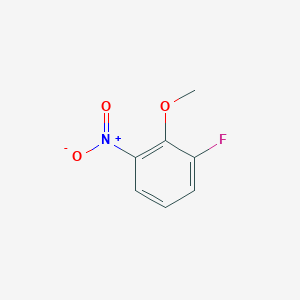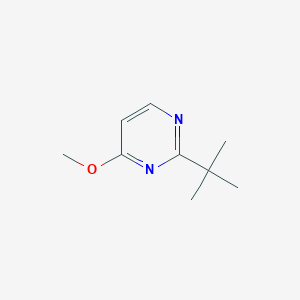![molecular formula C12H15F2N B128919 4-[(2,5-Difluorophenyl)methyl]piperidine CAS No. 150019-62-8](/img/structure/B128919.png)
4-[(2,5-Difluorophenyl)methyl]piperidine
Übersicht
Beschreibung
“4-[(2,5-Difluorophenyl)methyl]piperidine” is a chemical compound with the molecular formula C12H15F2N . It has a molecular weight of 211.25 . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The InChI code for “4-[(2,5-Difluorophenyl)methyl]piperidine” is 1S/C12H15F2N/c13-10-4-5-12(14)9(7-10)8-11-3-1-2-6-15-11/h4-5,7,11,15H,1-3,6,8H2 .Physical And Chemical Properties Analysis
The physical form of “4-[(2,5-Difluorophenyl)methyl]piperidine” is oil . It has a molecular weight of 211.25 . The compound is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of “4-[(2,5-Difluorophenyl)methyl]piperidine” Applications
“4-[(2,5-Difluorophenyl)methyl]piperidine” is a piperidine derivative, a class of compounds that are significant in the pharmaceutical industry due to their presence in various drug formulations. Below is a detailed analysis of the scientific research applications of this compound, focusing on six distinct fields.
Synthesis of Biologically Active Molecules: Piperidine derivatives are crucial in synthesizing biologically active molecules. The presence of the difluorophenyl group in “4-[(2,5-Difluorophenyl)methyl]piperidine” can influence the biological activity of synthesized compounds. Researchers utilize this compound in multicomponent reactions to develop new drugs with potential therapeutic effects .
Development of Central Nervous System (CNS) Drugs: The structural similarity of piperidine derivatives to natural alkaloids makes them suitable for developing CNS drugs. “4-[(2,5-Difluorophenyl)methyl]piperidine” may be used in creating analogs that interact with neural receptors, potentially leading to new treatments for neurological disorders .
Anti-Inflammatory and Analgesic Agents: Piperidine derivatives often exhibit anti-inflammatory and analgesic properties. The modification of “4-[(2,5-Difluorophenyl)methyl]piperidine” could lead to the discovery of new anti-inflammatory agents, contributing to pain management research .
Antimicrobial Activity: The structural framework of piperidine derivatives allows for the exploration of antimicrobial activity. “4-[(2,5-Difluorophenyl)methyl]piperidine” could be a precursor in synthesizing compounds with potential antibacterial or antifungal properties, addressing the growing concern of antibiotic resistance .
Catalysts in Organic Synthesis: Piperidine derivatives can act as catalysts in organic synthesis. “4-[(2,5-Difluorophenyl)methyl]piperidine” might be used to catalyze various organic reactions, improving the efficiency and selectivity of chemical processes .
Chemical Intermediate in Material Science: In material science, “4-[(2,5-Difluorophenyl)methyl]piperidine” can serve as a chemical intermediate. It may be involved in the synthesis of advanced materials with specific properties for electronics or nanotechnology applications .
Wirkmechanismus
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 which provide guidance on how to handle the compound safely .
Eigenschaften
IUPAC Name |
4-[(2,5-difluorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDNPXKKKCNDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633319 | |
| Record name | 4-[(2,5-Difluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-Difluorophenyl)methyl]piperidine | |
CAS RN |
150019-62-8 | |
| Record name | 4-[(2,5-Difluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

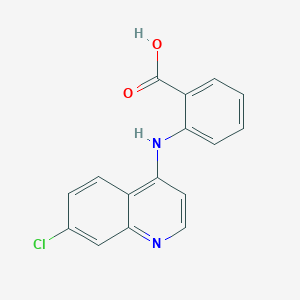

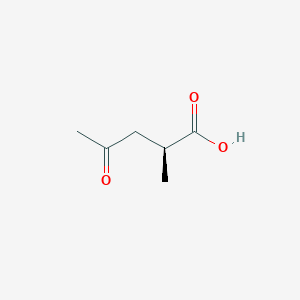
![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)
